molecular formula C21H24N2O5S2 B1682742 Temocaprilat CAS No. 110221-53-9

Temocaprilat

Número de catálogo: B1682742
Número CAS: 110221-53-9
Peso molecular: 448.6 g/mol
Clave InChI: KZVWEOXAPZXAFB-BQFCYCMXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Temocaprilat es el metabolito activo de temocapril, un inhibidor de la enzima convertidora de angiotensina. Se utiliza principalmente en el tratamiento de la hipertensión y la insuficiencia cardíaca congestiva. This compound es conocido por su capacidad para inhibir el sistema renina-angiotensina, que juega un papel crucial en la regulación de la presión arterial y el equilibrio de fluidos .

Aplicaciones Científicas De Investigación

Temocaprilat tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

Temocaprilat ejerce sus efectos inhibiendo la enzima convertidora de angiotensina, que es responsable de la conversión de angiotensina I en angiotensina II. La angiotensina II es un potente vasoconstrictor que aumenta la presión arterial. Al inhibir esta enzima, this compound reduce los niveles de angiotensina II, lo que lleva a la vasodilatación y la disminución de la presión arterial. Los objetivos moleculares incluyen la enzima convertidora de angiotensina y varias vías de señalización involucradas en la regulación de la presión arterial .

Análisis Bioquímico

Biochemical Properties

Temocaprilat interacts with the angiotensin-converting enzyme (ACE), inhibiting its activity . This inhibition is more potent than that of enalaprilat on ACE isolated from rabbit lung . The inhibitory potency of this compound on isolated rat aorta is three times that of enalaprilat .

Cellular Effects

This compound has been reported to improve endothelial dysfunction in vitro by suppressing increased oxidative stress . It also improves reactive hyperemia in patients with essential hypertension . In addition, it has been found to inhibit high glucose-mediated suppression of human aortic endothelial cell proliferation .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of ACE, which leads to a decrease in the production of angiotensin II, a potent vasoconstrictor . This results in vasodilation and mild natriuresis without affecting heart rate or cardiac output .

Temporal Effects in Laboratory Settings

This compound shows a half-life of 13.1 hours in patients with normal liver function . This suggests that the effects of this compound are sustained over a significant period of time.

Metabolic Pathways

This compound is involved in the renin-angiotensin system, where it inhibits the conversion of angiotensin I to angiotensin II by ACE . This results in decreased vasoconstriction and sodium retention, thereby lowering blood pressure .

Transport and Distribution

This compound is rapidly absorbed in the gastrointestinal tract and converted into the diacid (active) metabolite, which inhibits ACE in plasma . It is eliminated primarily through the liver and kidneys .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Temocaprilat se sintetiza a partir de su profármaco, temocapril. La síntesis implica la conversión de temocapril en this compound mediante hidrólisis. Las condiciones de reacción generalmente incluyen un medio acuoso y un catalizador adecuado para facilitar el proceso de hidrólisis .

Métodos de producción industrial

La producción industrial de this compound implica la síntesis a gran escala de temocapril seguida de su conversión a this compound. El proceso se optimiza para garantizar un alto rendimiento y pureza del producto final. Los métodos de producción están diseñados para ser rentables y respetuosos con el medio ambiente .

Análisis De Reacciones Químicas

Tipos de reacciones

Temocaprilat experimenta varias reacciones químicas, que incluyen:

Reactivos y condiciones comunes

Productos principales formados

Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación de this compound puede conducir a la formación de derivados oxidados con propiedades farmacológicas alteradas .

Comparación Con Compuestos Similares

Compuestos similares

Singularidad de Temocaprilat

This compound es único debido a su rápida aparición de acción y unión más estrecha de la enzima convertidora de angiotensina vascular en comparación con otros inhibidores. También tiene un perfil farmacocinético favorable, lo que lo hace adecuado para su uso en pacientes con insuficiencia renal .

Actividad Biológica

Temocaprilat is the active metabolite of temocapril, an angiotensin-converting enzyme (ACE) inhibitor used primarily for the treatment of hypertension and heart failure. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, pharmacokinetics, and clinical implications.

This compound functions as an ACE inhibitor, exerting its effects through the inhibition of the renin-angiotensin system (RAS). By blocking ACE, it reduces the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to:

  • Vasodilation : Decreased vascular resistance and blood pressure.
  • Natriuresis : Increased sodium excretion, contributing to fluid balance.
  • Sympathetic Nervous System Modulation : Reduced sympathetic outflow, further lowering blood pressure.

Research indicates that this compound has a higher potency compared to other ACE inhibitors like enalaprilat, particularly in isolated rabbit lung studies . Additionally, it enhances endothelial function by reducing oxidative stress and improving nitric oxide availability .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals its rapid absorption and metabolism:

  • Absorption : Temocapril is quickly converted to this compound after oral administration.
  • Time to Maximum Concentration (tmaxt_{max}) : Approximately 1.5 hours post-administration .
  • Volume of Distribution : Although specific values are not available, this compound's distribution is influenced by its affinity for tissue binding sites.

Table 1: Pharmacokinetic Parameters of Temocapril and this compound

ParameterTemocaprilThis compound
tmaxt_{max} (hours)11.5
AUC (ng ml1^{-1}h)Young: 3802Young: 3457
Elderly: 5699Elderly: 4712
Clearance (CL)No significant differences noted between age groups

Clinical Studies

Clinical studies have demonstrated the efficacy of this compound in various patient populations. For instance:

  • Elderly Patients : A study indicated that while the pharmacokinetics were similar between young and elderly patients, elderly individuals exhibited higher AUC values for this compound, suggesting altered drug metabolism with age .
  • Endothelial Dysfunction : In vitro studies showed that this compound significantly improved endothelium-dependent relaxation in response to acetylcholine (ACh), indicating beneficial effects on vascular health .

Case Studies

  • Hypertensive Patients :
    • A clinical trial involving hypertensive patients showed that treatment with temocapril resulted in significant reductions in both systolic and diastolic blood pressure compared to placebo.
    • Patients reported improved quality of life metrics alongside blood pressure control.
  • Heart Failure Management :
    • In patients with congestive heart failure, this compound demonstrated improved cardiac output and reduced hospitalizations due to heart failure exacerbations.

Propiedades

IUPAC Name

(2S)-2-[[(2S,6R)-4-(carboxymethyl)-5-oxo-2-thiophen-2-yl-1,4-thiazepan-6-yl]amino]-4-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5S2/c24-19(25)12-23-11-18(17-7-4-10-29-17)30-13-16(20(23)26)22-15(21(27)28)9-8-14-5-2-1-3-6-14/h1-7,10,15-16,18,22H,8-9,11-13H2,(H,24,25)(H,27,28)/t15-,16-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZVWEOXAPZXAFB-BQFCYCMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SCC(C(=O)N1CC(=O)O)NC(CCC2=CC=CC=C2)C(=O)O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](SC[C@@H](C(=O)N1CC(=O)O)N[C@@H](CCC2=CC=CC=C2)C(=O)O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60891350
Record name Temocaprilat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60891350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110221-53-9
Record name Temocaprilat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110221-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Temocaprilat [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110221539
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Temocaprilat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60891350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TEMOCAPRILAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2D6A12Q12R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Temocaprilat
Reactant of Route 2
Temocaprilat
Reactant of Route 3
Temocaprilat
Reactant of Route 4
Temocaprilat
Reactant of Route 5
Temocaprilat
Reactant of Route 6
Temocaprilat
Customer
Q & A

Q1: How does Temocaprilat exert its antihypertensive effect?

A1: this compound competitively binds to and inhibits ACE, effectively blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. [] This inhibition leads to vasodilation and a decrease in angiotensin II-induced aldosterone secretion, ultimately resulting in reduced blood pressure. []

Q2: Beyond blood pressure regulation, what other cellular effects does this compound exhibit?

A2: this compound has shown promising effects in various cellular processes. It can:

  • Prevent high glucose-mediated suppression of human aortic endothelial cell proliferation, potentially by suppressing protein kinase C, interacting with bradykinin B2 receptors, and reducing oxidative stress. []
  • Protect endothelial cells against oxysterol-induced apoptosis by increasing nitric oxide production via the bradykinin pathway. []
  • Improve insulin resistance in diabetic mice, possibly by enhancing glucose uptake in skeletal muscle through activation of the bradykinin-nitric oxide system and subsequent glucose transporter 4 (GLUT4) translocation. []

Q3: Is there evidence suggesting a role for this compound in modulating matrix metalloproteinase-2 (MMP-2) activity?

A3: Yes, research suggests that this compound can bind to the active center of MMP-2, potentially inhibiting its activity. [] This inhibition was observed in peritoneal effluents, suggesting a possible role for this compound in preventing peritoneal injury caused by peritoneal dialysis. []

Q4: How is this compound metabolized and eliminated from the body?

A4: Unlike many other ACE inhibitors primarily excreted by the kidneys, this compound exhibits dual elimination pathways, being excreted in both bile and urine. [, ] This characteristic makes it a viable treatment option for patients with renal impairment, as its clearance is less affected by reduced kidney function. []

Q5: Does age influence the pharmacokinetics of this compound?

A5: Studies indicate that while elderly patients may exhibit some differences in the pharmacokinetic parameters of this compound, these differences are not significant enough to warrant dose adjustments. []

Q6: How does the route of administration affect Temocapril absorption and metabolism?

A6: Research using a rat intestinal perfusion model demonstrated that Temocapril is most readily absorbed in the proximal intestine after meals. [] This enhanced absorption is attributed to factors such as prolonged gastric emptying time, lower intraluminal pH due to bile acid secretion, and interaction with intestinal serine esterases. []

Q7: What is the role of transporters in the distribution and elimination of this compound?

A7: this compound utilizes various transporter proteins for its distribution and elimination. Notably:

  • Hepatic uptake: Primarily mediated by organic anion transporting polypeptides (OATPs), particularly OATP1, although other transporters might be involved. [, ]
  • Biliary excretion: Predominantly facilitated by the canalicular multispecific organic anion transporter (cMOAT). [, ]
  • Renal uptake: Rat organic anion transporter 1 (rOat1) and rOat3 contribute to the renal uptake of this compound. []

Q8: Are there any known drug interactions associated with this compound transport?

A8: Yes, research indicates potential drug interactions related to this compound transport:

  • Competition for transporters: this compound may compete with other drugs for transport via OATPs and cMOAT, potentially affecting the pharmacokinetics of co-administered medications. [, ]
  • Species differences: Significant species differences exist in the transport activity of cMOAT, influencing the biliary excretion rate of this compound across various animal models. [] This difference highlights the importance of considering species-specific transport mechanisms when extrapolating preclinical data to humans.

Q9: How stable is Temocapril in the presence of magnesium oxide, commonly used in simple suspension formulations?

A10: Studies have shown that magnesium oxide can significantly degrade Temocapril in simple suspension formulations, particularly in hot water. [] This degradation is thought to be due to magnesium oxide acting as a catalyst in the hydrolysis of the ester bond in Temocapril, leading to the formation of this compound. [] This interaction highlights a potential incompatibility issue and the need for alternative formulations or laxatives when co-administering Temocapril and magnesium oxide.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.